5-Methyl Uridine-d4

Descripción

Significance of Stable Isotope Incorporation in Biomolecules

The incorporation of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into biomolecules is a cornerstone of modern life sciences research. researchgate.netcaymanchem.com This method provides a safe and effective way to study the structure, function, and dynamics of essential molecules like nucleic acids, proteins, and metabolites. nih.govglenresearch.com By introducing these heavy isotopes, researchers can track the transformation of molecules in complex biological systems, elucidate metabolic pathways, and quantify changes in biomolecule concentrations with high precision. caymanchem.comglenresearch.comnih.gov This approach is indispensable in fields like proteomics, metabolomics, and drug development, where it helps in understanding disease mechanisms and identifying new therapeutic targets. caymanchem.com

Overview of Deuterium Labeling as a Research Tool

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly versatile tool in research. nih.gov As it is twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H), its substitution into a molecule can be readily detected. nih.govnih.gov This mass difference can also lead to a "kinetic isotope effect," where the C-D bond is stronger and breaks more slowly than a C-H bond. This effect is exploited in medicinal chemistry to enhance the metabolic stability of drugs. nih.govneobioscience.com In biochemical research, deuterium labeling is used to trace metabolic pathways, study the 3D structure of proteins and nucleic acids via NMR, and serve as internal standards for quantitative mass spectrometry. glenresearch.comnih.govneobioscience.com The use of deuterium oxide (D₂O), or "heavy water," is a cost-effective method for introducing deuterium into a wide range of biomolecules through metabolic processes. researchgate.net

Historical Context and Evolution of Deuterated Nucleosides in Research

The use of deuterated compounds in scientific research has a long history, with early studies in the 1960s exploring their effects on the metabolism of drugs. nih.gov The application of deuterium labeling to nucleosides, the building blocks of DNA and RNA, became particularly valuable with the advancement of NMR spectroscopy. In the 1990s and 2000s, researchers developed methods for both chemical and enzymatic synthesis of deuterated nucleosides to simplify complex NMR spectra of large RNA and DNA molecules. nih.govgoogle.comnih.gov By selectively replacing protons with deuterons, scientists could reduce spectral overlap and extract clearer structural information. nih.govglenresearch.com This "NMR-window" concept revolutionized the study of nucleic acid structure and dynamics. google.com The evolution of mass spectrometry further expanded the utility of deuterated nucleosides, establishing them as the gold standard for internal standards in quantitative bioanalysis. neobioscience.com

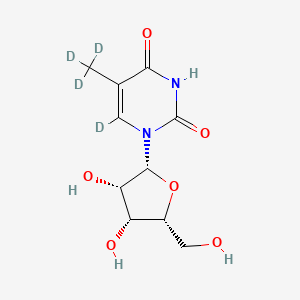

Structure

3D Structure

Propiedades

IUPAC Name |

6-deuterio-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7+,9-/m1/s1/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-LTSXPWGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676044 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82845-85-0 | |

| Record name | 1-beta-D-Lyxofuranosyl-5-(~2~H_3_)methyl(6-~2~H)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for Deuterated Nucleosides

Enzymatic Synthesis Methodologies for 5-Methyl Uridine-d4 and Analogs

Enzymatic approaches to synthesizing deuterated nucleosides are prized for their high specificity and efficiency under mild reaction conditions. nih.gov These methods often leverage the catalytic prowess of enzymes involved in nucleotide metabolism to incorporate deuterium (B1214612) from labeled precursors into the target molecule.

In Vitro Enzymatic Pathways for Deuterium Incorporation

In vitro enzymatic synthesis provides a controlled environment for the production of deuterated nucleosides. A common strategy involves a cascade of enzymatic reactions starting from a deuterated precursor. For instance, the synthesis of various deuterated ribonucleoside 5'-triphosphates (NTPs) can be achieved from isotopically labeled glucose or glycerol. scienceopen.com The enzymes involved in the pentose (B10789219) phosphate (B84403) pathway and nucleotide biosynthesis or salvage pathways are key to this process. nih.gov

A typical pathway might begin with the phosphorylation of a deuterated ribose to form ribose-5-phosphate, which is then converted to 5-phospho-D-ribosyl α-1-pyrophosphate (PRPP). scienceopen.com Subsequently, the appropriate nucleobase is attached by a phosphoribosyltransferase, followed by sequential phosphorylations to yield the desired deuterated nucleoside triphosphate. scienceopen.com For the synthesis of pyrimidine (B1678525) nucleosides like uridine (B1682114), the process can involve the conversion of UTP to CTP catalyzed by CTP synthetase. scienceopen.com

Biosynthetic Approaches Utilizing Deuterated Precursors

Biosynthetic methods harness the metabolic machinery of microorganisms to produce deuterated nucleosides. This can be achieved by growing bacteria, such as E. coli, in a medium containing a deuterated carbon source like D-glucose-d7. nih.gov The microorganisms then incorporate the deuterium into various biomolecules, including nucleosides. While effective, this method can sometimes result in lower incorporation levels and the presence of stray resonances in NMR studies. google.com

A more refined approach involves the in vitro enzymatic synthesis using enzymes from the pentose-phosphate, nucleotide biosynthesis, and salvage pathways. oup.com This method allows for the production of NTPs that are stereospecifically deuterated with high selectivity. For example, starting with a stereospecifically labeled glucose, it is possible to produce NTPs deuterated at specific positions, such as the H5'' position, with over 98% selectivity. oup.comnih.gov

Specificity and Efficiency of Enzyme-Catalyzed Deuteration

Enzyme-catalyzed deuteration is renowned for its high degree of specificity, both in terms of the site of deuteration and stereoselectivity. nih.govchemrxiv.org Enzymes can distinguish between chemically similar positions within a molecule, allowing for precise labeling that is often challenging to achieve through chemical synthesis. For example, enzymes can catalyze site-selective modifications of equivalent functional groups in a non-native substrate. nih.govchemrxiv.org

The efficiency of enzymatic synthesis has been significantly improved over the years. scienceopen.com Initially, the need for highly purified enzymes was a limiting factor, but it was later demonstrated that less purified enzyme preparations could still be effective, reducing the cost and effort of synthesis. scienceopen.com Modern protocols can yield gram-scale quantities of deuterated NTPs from a corresponding amount of labeled glucose, a yield that is significantly more efficient than extraction from microorganisms grown on enriched media. nih.gov

| Precursor | Target Nucleoside/Nucleotide | Key Enzymes | Reference |

| Deuterated glucose/glycerol | Deuterated ribonucleoside 5'-triphosphates (NTPs) | Ribokinase, PRPP synthetase, Phosphoribosyltransferases | scienceopen.com |

| (2H7)-(13C6)-glucose | [1',3',4',5',5"-(2)H(5)...]UTP | Pentose-phosphate pathway enzymes, Nucleotide biosynthesis/salvage pathway enzymes | nih.gov |

| d6-13C6-D-glucose and guanine | [1',3',4',5"-2H-1',2',3',4',5'-13C]GTP | Pentose-phosphate pathway enzymes, Nucleotide biosynthesis/salvage pathway enzymes | nih.gov |

| Adenosine (B11128) and Thymine (B56734) | 5-Methyluridine (B1664183) | Adenosine deaminase, Purine (B94841) nucleoside phosphorylase, Pyrimidine nucleoside phosphorylase | nih.gov |

Chemical Synthesis Techniques for Selective Deuteration of Nucleosides

Chemical synthesis offers a versatile alternative for producing deuterated nucleosides, providing access to a wide range of labeled compounds that may not be accessible through enzymatic routes. These methods often involve multi-step processes and require careful optimization to achieve high deuterium incorporation and regioselectivity.

Site-Specific Deuteration Approaches

Site-specific deuteration is crucial for many applications, such as detailed NMR structural analysis and mechanistic studies of enzyme-catalyzed reactions. nih.govoup.com Various chemical strategies have been developed to achieve this.

One common approach involves the use of metal catalysts. For instance, palladium on carbon (Pd/C) in the presence of deuterium gas (D2) or deuterium oxide (D2O) can be used to deuterate the 5- and 6-positions of pyrimidine bases like uracil (B121893). mdpi.com This method has also been applied to deuterate the 5-methyl group of thymine. mdpi.com Platinum-based catalysts, such as Adams's catalyst (PtO2), have also been employed for selective deuterium incorporation in nucleosides. mdpi.com

Another strategy for site-specific deuteration involves the reduction of a precursor containing a suitable leaving group with a deuterated reducing agent. For example, 2'-deoxy-3'-deutero pyrimidine nucleosides have been synthesized by the stereospecific reduction of 3'-keto nucleosides using sodium triacetoxyborodeuteride. hi.is Similarly, stereoselective deuteration of the 5'-position can be achieved by reducing a 5'-oxo-sugar derivative with a deuterated borane (B79455) reagent. nih.gov

A straightforward synthesis of 4'-deuteriothymidine has been described starting from thymidine (B127349). ucla.edu This multi-step process involves selective oxidation, esterification, and a key deprotonation-deuteration step. ucla.edu

Optimization of Deuterium Incorporation Efficiency

Maximizing the efficiency of deuterium incorporation is a key goal in the chemical synthesis of deuterated nucleosides. The choice of catalyst, solvent, and reaction conditions plays a critical role in achieving high levels of deuteration.

For metal-catalyzed hydrogen-deuterium exchange reactions, factors such as temperature and the choice of deuterium source are important. For example, using a Pd/C–H2/D2O system at elevated temperatures has been shown to be an efficient method for base-selective deuteration of nucleosides under neutral conditions. clockss.org This approach avoids the need for D2 gas and special apparatus. clockss.org

In syntheses involving deuterated reducing agents, the stereochemistry of the reaction is a critical consideration. The use of stereospecific reducing agents can lead to high yields of the desired deuterated isomer. hi.is The efficiency of deuterium incorporation in these reactions is often very high, with NMR spectroscopy indicating near-total replacement of the target hydrogen atom with deuterium. ucla.edu

Recent advancements in synthetic methodologies, such as visible-light photocatalysis, are also being explored for deuteration reactions, offering new possibilities for efficient and selective labeling of organic molecules, including nucleosides. researchgate.net

| Deuteration Method | Target Position | Reagents/Catalysts | Key Findings | Reference |

| Catalytic Exchange | 5- and 6-positions of pyrimidines, 5-methyl of thymine | Pd/C, D2O, H2 | Successful deuteration at elevated temperatures. | mdpi.com |

| Catalytic Exchange | Base moieties of nucleosides | Pd/C, D2O, H2 | Efficient and regioselective H-D exchange under neutral conditions. | clockss.org |

| Reduction | 3'-position of pyrimidines | Sodium triacetoxyborodeuteride | Stereospecific reduction of 3'-keto nucleosides. | hi.is |

| Oxidation/Deprotonation/Deuteration | 4'-position of thymidine | Multiple steps including oxidation and use of LDA | Efficient synthesis with >95% deuterium incorporation. | ucla.edu |

| Catalytic Exchange | C5-methyl of thymidine | Platinum-catalyzed exchange in 2H2O | Method for deuterium incorporation at the methyl group. | google.com |

Preparation of Labeled Nucleoside Triphosphates (NTPs) for Polymerase Reactions

The synthesis of isotopically labeled nucleic acids, such as those containing this compound, fundamentally relies on the preparation of labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs). These labeled molecules serve as the essential building blocks for enzymatic synthesis processes like Polymerase Chain Reaction (PCR) and in-vitro transcription. silantes.combaseclick.eu

Enzymatic synthesis represents a prevalent and highly effective approach for preparing specifically deuterated NTPs. scienceopen.com This strategy often begins with isotopically labeled precursors, such as deuterated glucose or glycerol. scienceopen.com A series of enzymatic reactions, leveraging enzymes from the pentose-phosphate pathway, converts the labeled precursor into a deuterated ribose-5-phosphate. nih.govtandfonline.com Subsequently, enzymes from nucleotide biosynthesis and salvage pathways attach the appropriate base to the deuterated sugar and perform consecutive phosphorylations to yield the desired nucleoside triphosphate. scienceopen.com For instance, to create adenosine monophosphate (AMP), adenine (B156593) and adenine phosphoribosyltransferase (APRT) are added to the reaction mixture containing the deuterated phosphoribosyl pyrophosphate (PRPP). scienceopen.combu.edu This is followed by further phosphorylation to yield the triphosphate.

DNA polymerases and RNA polymerases catalyze the incorporation of these labeled dNTPs and NTPs, respectively, into a growing nucleic acid strand during amplification or transcription. silantes.combaseclick.eu The high fidelity of these enzymes ensures the precise placement of the labeled nucleotide. silantes.com This method allows for the generation of DNA or RNA molecules with specific isotopic signatures, which are invaluable for structural and biochemical studies. silantes.comscienceopen.com

An alternative to enzymatic synthesis is solid-phase chemical synthesis, which utilizes phosphoramidite (B1245037) chemistry. silantes.com This method provides a controlled means of creating custom-labeled oligonucleotides with specific sequences and modifications. silantes.comhi.is

The synthesis of different labeled NTPs can require distinct strategies. While deuterated ATP, GTP, and UTP can often be produced using similar protocols, the synthesis of deuterated cytidine (B196190) 5'-triphosphate (CTP) is typically performed separately due to the stringent reaction conditions required by the CTP synthetase enzyme. scienceopen.combu.edu The ratio of labeled to unlabeled NTPs in a reaction can also be adjusted to optimize for either high yield or high specific activity of the final labeled probe. jenabioscience.comneb.com In some PCR applications, deuterated or otherwise modified nucleotides like deoxyuridine triphosphate (dUTP) are used as a substitute for thymidine triphosphate (dTTP) as a strategy to prevent carryover contamination from previous reactions. asm.orgthermofisher.com

Purification and Characterization of Synthesized Deuterated Compounds

Following synthesis, the deuterated compounds must be rigorously purified and characterized to ensure they are suitable for their intended applications. A variety of chromatographic techniques are employed for the purification of deuterated NTPs. scienceopen.com

Common purification methods include:

Boronate Affinity Chromatography : This technique is particularly effective for ribonucleosides and takes advantage of the specific interaction between a boronate resin and the cis-diol group present in the ribose sugar. scienceopen.combu.edu It is efficient for purifying ATP, GTP, and UTP. However, it can also bind other reaction components like Tris and unreacted ribose, and it is less effective for resolving the various triphosphate species present in CTP synthesis mixtures. bu.edu

Ion-Exchange Chromatography : This method separates molecules based on their net charge and is highly effective for separating NTPs from their corresponding mono- and diphosphate (B83284) intermediates. bu.edu It is a robust technique for purifying ATP, GTP, and UTP. scienceopen.com

Ion-Pair Reversed-Phase HPLC : This high-performance liquid chromatography technique is the preferred method for purifying CTP. scienceopen.combu.edu It is necessary because it can successfully resolve the target CTP from unreacted UTP and the ATP and GTP cofactors required for its synthesis. bu.edu

Table 1: Purification Methods for Deuterated Nucleoside Triphosphates

| Purification Method | Principle | Primary Application | Reference(s) |

|---|---|---|---|

| Boronate Affinity Chromatography | Binds to cis-diol moiety of ribose | ATP, GTP, UTP | scienceopen.com, bu.edu |

| Ion-Exchange Chromatography | Separates based on net charge | ATP, GTP, UTP; separates from mono/di-phosphates | scienceopen.com, bu.edu |

Once purified, the identity and isotopic enrichment of the deuterated compound are confirmed through analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural verification. For example, in the characterization of 3'-deuterated nucleosides, the absence of the expected signal in the 1H NMR spectrum confirms the successful incorporation of deuterium. hi.is Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to verify the correct mass of the synthesized compound, confirming the incorporation of the deuterium atoms. hi.is

For the specific compound this compound, characterization data from various suppliers confirm its key properties.

Table 2: Characterization Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 82845-85-0 | scbt.com, axios-research.com, lgcstandards.com |

| Molecular Formula | C₁₀H₁₀D₄N₂O₆ | scbt.com, axios-research.com, lgcstandards.com |

| Molecular Weight | ~262.25 g/mol | scbt.com, axios-research.com, lgcstandards.com |

Compound Reference Table

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Adenosine Monophosphate | AMP |

| Adenosine Triphosphate | ATP |

| Cytidine Triphosphate | CTP |

| Deoxycytidine | - |

| Deoxynucleoside Triphosphate | dNTP |

| Deoxyuridine Triphosphate | dUTP |

| Glucose | - |

| Glycerol | - |

| Guanine | - |

| Guanosine (B1672433) Triphosphate | GTP |

| Nucleoside Triphosphate | NTP |

| Phosphoribosyl Pyrophosphate | PRPP |

| Ribose-5-phosphate | - |

| Thymidine | - |

| Thymidine Triphosphate | dTTP |

| Tris | - |

Advanced Analytical Applications in Biomolecular Research

Mass Spectrometry (MS) Applications of 5-Methyl Uridine-d4

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In conjunction with this compound, MS enables detailed investigation into the composition and dynamics of nucleic acids.

The accurate quantification of modified nucleosides in complex biological samples such as urine, blood, or cell extracts is a significant challenge due to the presence of numerous interfering substances. This compound plays a pivotal role in overcoming these challenges.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. researchgate.netnih.gov This technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample. epa.govnih.gov The labeled compound, also known as an internal standard, is chemically identical to the naturally occurring (unlabeled) 5-Methyl Uridine (B1682114) but has a different mass due to the presence of deuterium (B1214612) atoms. medchemexpress.com

During MS analysis, the instrument detects both the labeled and unlabeled forms of the nucleoside. By comparing the signal intensity of the labeled standard to the unlabeled analyte, researchers can accurately calculate the concentration of the native 5-Methyl Uridine in the original sample. researchgate.net This method effectively corrects for any sample loss or variations that may occur during sample preparation and analysis, as both the analyte and the internal standard are affected equally. epa.gov

Key Features of this compound:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀D₄N₂O₆ | scbt.com |

| Molecular Weight | 262.25 g/mol | nih.gov |

| Isotopic Purity | ≥98% | scbt.com |

| Synonyms | 5-Methyluridine-d4, Ribothymidine-d4 | scbt.comnih.gov |

Beyond the quantification of its direct counterpart, this compound can also serve as an internal standard for the quantification of other nucleosides in a sample, particularly when a specific labeled standard for each nucleoside is not available. caymanchem.combiomol.com While using a non-isologous internal standard can introduce some variability, it provides a more accurate quantification than external calibration methods. mdpi.com

In practice, a known quantity of this compound is added to the biological sample before processing. caymanchem.com Following extraction and separation of the nucleosides, typically by liquid chromatography (LC), the sample is introduced into the mass spectrometer. The signal intensity of this compound is used to normalize the signals of other target nucleosides, thereby correcting for inconsistencies in sample handling and instrument response. mdpi.com This approach has been successfully applied to quantify a wide range of modified nucleosides in various biological matrices. nih.gov

Example of Nucleosides Quantified Using Isotope-Labeled Internal Standards:

| Nucleoside | Abbreviation | Function/Association | Reference |

| 1-Methyladenosine | m1A | RNA modification | mdpi.com |

| 5-Methylcytidine (B43896) | m5C | RNA and DNA modification | nih.gov |

| N6-Methyladenosine | m6A | RNA modification | nih.gov |

| 7-Methylguanosine | m7G | RNA modification | mdpi.com |

| Dihydrouridine | D | tRNA modification | mdpi.com |

Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) is an innovative technique used to study the dynamics of nucleic acid modifications within living cells. wikipedia.orgkaiser-lab.de This method provides insights into the rates of synthesis, degradation, and modification of RNA molecules. biorxiv.orgnih.gov

NAIL-MS allows researchers to trace the incorporation of stable isotopes from labeled precursors into newly synthesized RNA molecules. wikipedia.orgnih.gov By supplying cells with a nutrient source containing a stable isotope, such as ¹³C-glucose or ¹⁵N-ammonium salts, the cellular machinery will incorporate these heavy isotopes into the building blocks of RNA, including nucleosides. biorxiv.org

This labeling strategy enables the differentiation between pre-existing ("old") RNA and newly synthesized ("new") RNA. biorxiv.orgresearchgate.net By analyzing the isotopic composition of specific nucleosides over time, scientists can investigate the dynamics of RNA modifications. For instance, the appearance of a heavy isotope in a modified nucleoside like 5-methyluridine (B1664183) indicates that the modification was added to a newly synthesized RNA molecule. Conversely, the disappearance of a modification from the unlabeled pool can provide information about demethylation or degradation processes. nih.gov

NAIL-MS is a powerful tool for determining the absolute abundance and turnover rates of modified nucleosides. wikipedia.orgnih.gov By combining metabolic labeling with the use of a stable isotope-labeled internal standard (SILIS), which can be a mixture of labeled nucleosides produced in-house, researchers can achieve highly accurate quantification. mdpi.comwikipedia.org

The turnover rate of a specific RNA modification can be determined by performing pulse-chase experiments. biorxiv.org In a pulse-chase experiment, cells are first grown in a medium containing a stable isotope ("pulse"), leading to the incorporation of the label into their RNA. The cells are then transferred to a medium with unlabeled nutrients ("chase"). By monitoring the ratio of labeled to unlabeled nucleosides over time using mass spectrometry, the rate at which the labeled RNA is degraded and replaced with new, unlabeled RNA can be calculated. uni-muenchen.de This provides valuable information on the stability and dynamics of different RNA species and their modifications within the cell. biorxiv.org

Investigation of RNA Modification Dynamics

Detection and Characterization of Post-Transcriptional RNA Modifications

Post-transcriptional modifications (PTMs) of RNA are crucial for regulating gene expression and function. There are over 170 identified types of RNA modifications, with 5-methyluridine (m5U) being one of the most prevalent. nih.govtandfonline.com This modification plays a significant role in RNA stability, transcription, and translation, and has been linked to various biological processes and diseases. nih.gov Accurate identification and quantification of these modifications are essential for understanding their biological roles.

Mass spectrometry (MS) coupled with liquid chromatography (LC) is a primary technique for analyzing RNA modifications. The use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification. this compound is ideally suited for this purpose. By introducing a known quantity of this compound into a biological sample undergoing analysis, it serves as an internal standard for the quantification of endogenous 5-methyluridine.

This method, known as isotope dilution mass spectrometry, relies on the principle that the deuterated standard (this compound) is chemically identical to the natural analyte (5-methyluridine) and thus behaves identically during sample preparation, chromatography, and ionization. However, it is distinguishable by the mass spectrometer due to its higher mass. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can precisely calculate the absolute quantity of 5-methyluridine in the original sample. This approach corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy.

Recent studies have highlighted the importance of m5U in modulating tRNA maturation and ribosome translocation, underscoring the need for precise analytical tools like this compound to further investigate these functions. acs.org

Application in Proteomics and Metabolomics Research

Stable isotope-labeled compounds are indispensable in the fields of proteomics and metabolomics for quantitative analysis. isotope.com Deuterated standards, in particular, are widely employed to improve the accuracy and reliability of mass spectrometry-based measurements.

In metabolomics , the primary goal is the comprehensive identification and quantification of small molecule metabolites in a biological system. solubilityofthings.com Deuterated internal standards, such as this compound, are crucial for absolute quantification. silantes.comeurisotop.comoup.com When studying metabolic pathways involving nucleosides or investigating metabolic changes in diseases like cancer, this compound can be used as an internal standard to accurately measure the levels of its non-deuterated counterpart and related metabolites. tandfonline.com This enhances the precision of metabolomic profiling, allowing for the reliable identification of biomarkers and a deeper understanding of metabolic dysregulation. researchgate.net

| Application Area | Role of this compound | Analytical Technique | Benefit |

| Metabolomics | Internal Standard | LC-MS/GC-MS | Accurate absolute quantification of nucleoside metabolites. |

| Proteomics | Indirectly as a tool to study protein-RNA interactions | MS-based methods | Facilitates study of enzymes involved in RNA modification. |

This table provides a summary of the applications of this compound in proteomics and metabolomics research.

In proteomics , while the application of this compound is less direct, it plays a role in studies focused on the proteins that interact with or modify RNA. For instance, in quantitative studies of the enzymes responsible for writing, reading, or erasing the 5-methyluridine modification (e.g., tRNA methyltransferases), stable isotope labeling approaches are fundamental. Though some studies advise caution with deuterated peptide standards due to potential shifts in liquid chromatography retention times, other methods have demonstrated that deuterium labels can be used for accurate proteomics. oup.comisotope.com By facilitating the study of RNA-modifying enzymes and their regulation, this compound indirectly contributes to the broader understanding of proteome function.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the three-dimensional structures and dynamics of biomolecules in solution at an atomic level. isotope.comsolubilityofthings.comsilantes.com However, as biomolecules like RNA and DNA increase in size, their NMR spectra become exceedingly complex and crowded, with severe signal overlap that can make analysis impossible. oup.comnih.gov The incorporation of stable isotopes, particularly deuterium, is a critical strategy to overcome these limitations. eurisotop.com

Simplification of NMR Spectra for Large Biomolecules

Resolution of Spectral Overlap in Nucleic Acid Structures

A major challenge in the NMR analysis of nucleic acids is severe spectral overlap, particularly in the ribose proton region where many signals resonate in a narrow chemical shift range. nih.gov Selective deuteration, by incorporating molecules like this compound, directly addresses this problem. oup.com Removing specific sets of proton signals helps to disentangle the crowded regions of the spectrum. acs.orgoup.com This allows researchers to resolve individual resonances that would otherwise be obscured, which is the first and most critical step in the process of assigning each signal to a specific atom in the molecule. oup.com This enhanced resolution makes it possible to analyze larger and more complex nucleic acid structures. tandfonline.com

Enhanced Signal Detection and Assignment

Beyond simply removing signals, deuteration provides another significant advantage: it improves the quality of the remaining proton signals. oup.com In large molecules, a major cause of signal broadening (and thus poor resolution) is dipole-dipole relaxation, primarily between neighboring protons. By replacing many protons with deuterons, the ¹H-¹H dipolar interactions are significantly reduced. oup.com This leads to a decrease in the transverse relaxation rates (longer T2), resulting in much sharper and more intense NMR signals (narrower linewidths) for the remaining protons. acs.orgoup.compeakproteins.commdpi.com This enhancement in signal quality and the simplification from resolving spectral overlap greatly facilitate the unambiguous assignment of resonances, which is essential for subsequent structural calculations. nih.govoup.comnih.gov

Structural Elucidation of RNA and DNA

The ultimate goal of these NMR applications is the determination of the high-resolution three-dimensional structure of RNA and DNA molecules. solubilityofthings.comisotope.com The structural information is derived primarily from distance restraints obtained through the Nuclear Overhauser Effect (NOE), which measures the spatial proximity of protons.

The use of this compound and other deuterated nucleotides directly enables this process in several ways:

Reduced Ambiguity: By simplifying the spectra, the assignment of NOE cross-peaks becomes more reliable, reducing the ambiguity that arises from signal overlap. acs.orgoup.com

Access to More Information: The improved spectral resolution can reveal NOEs that were previously hidden within crowded regions, providing more structural restraints for a more accurate structure determination. tandfonline.comnih.gov

Application to Larger Systems: The combined benefits of spectral simplification and enhanced signal quality push the size limits of biomolecules that can be studied by NMR, allowing for the structural elucidation of larger, more complex, and biologically relevant RNA and DNA domains. nih.govtandfonline.comoup.com

| NMR Benefit | Mechanism | Impact on Structural Elucidation |

| Spectral Simplification | Replacement of ¹H with ²H removes signals from the ¹H spectrum. | Reduces crowding, making individual signals visible. oup.commit.edu |

| Resolution of Overlap | Selective removal of signals in congested spectral regions. | Allows for unambiguous identification of resonances. oup.comnih.gov |

| Enhanced Signal Quality | Reduced ¹H-¹H dipolar interactions lead to slower relaxation. | Results in sharper, more intense signals (narrower linewidths). oup.commdpi.com |

| Improved Assignments | Clearer spectra and better signals facilitate resonance assignment. | Provides the foundation for NOE-based distance measurements. nih.govoup.com |

This table outlines the benefits of using deuterated compounds like this compound in biomolecular NMR.

Determination of Three-Dimensional Structures

The precise three-dimensional (3D) structure of nucleic acids is fundamental to understanding their biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of biomolecules like RNA and DNA in solution, closely mimicking their physiological environment. silantes.com However, for larger nucleic acids (over ~40 nucleotides), NMR spectra can become overly complex and crowded, hindering detailed structural analysis. isotope.comnih.gov

The introduction of stable isotopes such as deuterium (²H), ¹³C, and ¹⁵N is a critical strategy to overcome these limitations. nih.govsilantes.com Specifically, selective deuteration of nucleosides, such as in 5-Methyluridine-d4, simplifies complex NMR spectra and reduces signal overlap. mit.edu This simplification arises because the replacement of protons with deuterons effectively removes those signals from ¹H-NMR spectra and reduces the rate of relaxation of nearby protons, leading to sharper signals and improved spectral quality. mit.edu

Advances in isotope-enrichment strategies, including the use of selectively deuterated nucleotides, have been crucial for the structural determination of large RNA molecules. isotope.com These labeled molecules are typically incorporated into RNA sequences via in vitro transcription using enzymes like T7 RNA polymerase or through solid-phase chemical synthesis. isotope.commdpi.com The resulting isotope-labeled RNA can then be analyzed by advanced NMR experiments to provide the necessary constraints for calculating a high-resolution 3D structure. isotope.comotsuka.co.jp

| Analytical Technique | Application in Structural Biology | Benefit of 5-Methyluridine-d4 |

| NMR Spectroscopy | Determination of 3D structures of RNA in solution. silantes.com | Reduces spectral complexity and signal overlap for larger RNA molecules. mit.edu |

| Provides conformational and dynamic information. otsuka.co.jp | Improves spectral resolution and sharpness of remaining proton signals. mit.edu | |

| Enables the study of base-pairing and secondary structure motifs. otsuka.co.jp | Facilitates the assignment of signals in complex spectra. |

Investigation of Nucleic Acid-Protein Interactions

Interactions between nucleic acids and proteins are central to most biological processes, from gene regulation to viral replication. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful tool for mapping the interfaces of these interactions and characterizing the associated conformational changes. researchgate.netspringernature.comnih.gov This technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium from a solvent (D₂O). uwo.ca When a protein binds to a nucleic acid, the regions at the binding interface are often protected from exchange, resulting in a lower rate of deuterium uptake. nih.gov

By incorporating 5-Methyluridine-d4 into an RNA molecule, researchers can study the nucleic acid side of the interaction with greater precision. While HDX-MS traditionally focuses on the protein, specialized techniques are being developed to also probe the nucleic acid's solvent accessibility. anr.fr Furthermore, native mass spectrometry can determine the stoichiometry and stability of protein-nucleic acid complexes. acs.orgstrath.ac.uk The 5-methyl group of 5-methyluridine (and thymine (B56734) in DNA) is often a critical contact point for protein recognition in the major groove of the nucleic acid helix. nih.gov Using a deuterated methyl group in 5-Methyluridine-d4 can provide a subtle probe for interactions at this specific site.

Deuterium as a Probe for Molecular Dynamics

Biomolecules are not static entities; their function is intrinsically linked to their dynamic motions, which span a wide range of timescales. Deuterium labeling is a key tool for investigating these dynamics. d-nb.info By replacing hydrogen with deuterium, researchers can probe molecular motions without significantly perturbing the molecule's structure or function. d-nb.info

HDX-MS provides information on the conformational flexibility of different regions of a protein or nucleic acid. biorxiv.org Regions that are highly dynamic or solvent-exposed will exchange hydrogen for deuterium more rapidly than regions that are well-structured or buried within the molecule. nih.gov Integrating HDX-MS data with molecular dynamics (MD) simulations offers a particularly powerful approach, where experimental data can validate and refine computational models of molecular motion, providing an atomistic view of the dynamic processes. nih.govnih.gov

In NMR, deuterium labeling helps to study dynamics by reducing relaxation effects, which allows for the measurement of subtle motions. mit.edu For 5-Methyluridine-d4, the deuterated methyl group and the deuterated position on the pyrimidine (B1678525) ring can act as specific reporters on the local dynamics at that site within an RNA molecule. This is crucial for understanding how modifications like methylation influence the flexibility and conformational landscape of RNA, which in turn affects its interactions and functions. nih.govfrontiersin.org

| Technique | How Deuterium Probes Dynamics | Information Gained from 5-Methyluridine-d4 |

| HDX-MS | Measures the rate of H/D exchange, which reflects solvent accessibility and flexibility. nih.govuwo.ca | Reports on the local dynamics and solvent exposure at the 5-methyluridine residue. |

| NMR Spectroscopy | Reduces relaxation rates, enabling the study of molecular motions over various timescales. mit.edu | Provides specific information on the dynamics of the base and methyl group within the RNA structure. |

| Molecular Dynamics (MD) Simulations | Used in conjunction with experimental data (HDX, NMR) to create detailed models of molecular motion. nih.govnih.gov | Helps to interpret experimental data and understand the physical basis for the observed dynamics at the atomic level. |

Mechanistic Studies Employing Deuterium Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of enzyme-catalyzed reactions. mdpi.comepfl.ch A KIE is observed when replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. libretexts.org A primary deuterium KIE occurs when a bond to a deuterium atom is broken or formed in the rate-determining step of the reaction. nih.gov The magnitude of the KIE provides valuable information about the transition state of the reaction. nih.gov

In studies of enzymes that process nucleic acids, such as pseudouridine (B1679824) synthases or phosphorylases, substrates containing deuterated nucleosides are used to probe the reaction mechanism. acs.orgnih.gov For example, the synthesis of specifically deuterated uridine and its incorporation into an RNA substrate has been used to demonstrate the formation of a glycal intermediate by pseudouridine synthases, based on the observation of a primary KIE. nih.gov

Similarly, 5-Methyluridine-d4 can be used to study enzymes that recognize or modify this specific nucleoside. By comparing the reaction rate with a non-deuterated substrate to the rate with 5-Methyluridine-d4, researchers can determine if the C-H bond at the deuterated position is cleaved during the catalytic cycle. For instance, a significant KIE (kH/kD > 1) would suggest that the cleavage of this bond is part of the rate-limiting step. libretexts.org Even in cases where no proton transfer occurs, solvent deuterium isotope effects (comparing reaction rates in H₂O vs. D₂O) can reveal the involvement of proton transfers in the mechanism that are not rate-limiting. nih.govmdpi.com

| Study Type | Principle | Application of 5-Methyluridine-d4 |

| Primary KIE | Measures the rate change when a C-H bond being broken is replaced by a C-D bond. libretexts.orgnih.gov | Determines if cleavage of the deuterated C-H bond is the rate-limiting step in an enzymatic reaction. |

| Secondary KIE | Measures rate changes due to isotopic substitution at a position not directly involved in bond breaking. | Probes changes in hybridization or steric environment at the deuterated position during the transition state. |

| Solvent KIE | Compares reaction rates in H₂O and D₂O to probe proton transfers involving the solvent. nih.gov | Elucidates the role of solvent protons in the catalytic mechanism of enzymes acting on 5-methyluridine. |

Applications in Biochemical and Molecular Biology Research

Elucidation of Nucleoside and RNA Metabolism

Stable isotope-labeled nucleic acids, such as those incorporating 5-Methyluridine-d4, are powerful tools for dissecting the intricate pathways of nucleoside and RNA metabolism. silantes.com The deuterium (B1214612) label provides a distinct mass signature that enables researchers to track these molecules within a cell, distinguishing them from their unlabeled counterparts. silantes.com

The biosynthesis of pyrimidine (B1678525) nucleotides is a fundamental cellular process. It begins with precursors like glutamine and aspartate, leading to the formation of uridine-5'-monophosphate (UMP), which is a precursor to other pyrimidine nucleotides. mdpi.com In some organisms, the synthesis of 5-methyluridine (B1664183) can occur through the enzymatic modification of uridine (B1682114). mdpi.comresearchgate.net

The catabolism, or breakdown, of pyrimidine nucleosides is equally important for maintaining cellular homeostasis. In plants, for instance, the degradation of 5-methylcytidine (B43896) involves its deamination to 5-methyluridine, which is then hydrolyzed to thymine (B56734) and ribose. nih.govnih.gov This pathway highlights the interconnectedness of different nucleoside metabolic routes. nih.gov Studies have shown that in organisms like Arabidopsis thaliana, a significant amount of thymine is actually derived from RNA turnover via 5-methyluridine, which is an abundant modification in its RNA. nih.gov The use of isotopically labeled compounds like 5-Methyluridine-d4 in such studies would allow for precise quantification of the flux through these catabolic pathways.

In mammals, while the degradation of uridine and thymidine (B127349) is catalyzed by phosphorylases rather than hydrolases, the resulting bases, uracil (B121893) and thymine, are further metabolized in similar ways to plants. uni-hannover.de The application of stable isotope labeling can help to delineate these pathways and understand their regulation in different organisms. silantes.com

The use of stable isotope-labeled ribonucleoside triphosphates allows researchers to trace the lifecycle of specific RNA molecules, from their synthesis to their eventual degradation. silantes.com This technique, known as stable isotope probing (SIP), is a powerful method for linking the function of a microbial community to its phylogeny by analyzing the incorporation of labeled substrates into cellular biomarkers like RNA. nih.gov

By introducing 5-Methyluridine-d4 into cellular systems, scientists can monitor the rate of RNA turnover. As older, unlabeled RNA is degraded and new RNA is synthesized using the labeled precursor, the isotopic enrichment of the RNA pool changes over time. nih.gov This allows for the determination of RNA half-lives and provides insights into the mechanisms that regulate RNA stability. silantes.com For example, studies using 13C-labeled substrates have demonstrated that RNA labels more efficiently than DNA, making it a sensitive marker for metabolic activity. nih.gov This approach has been used to identify active microorganisms in complex environmental samples and to study their metabolic processes. frontiersin.org

Furthermore, investigating the fate of modified nucleosides released during RNA degradation is crucial. nih.gov In Arabidopsis, genetic disruption of the enzyme NUCLEOSIDE HYDROLASE 1 (NSH1), which is involved in 5-methyluridine degradation, leads to the accumulation of this modified nucleoside in messenger RNA (mRNA) and results in growth defects. nih.gov This indicates that the efficient catabolism of modified nucleosides is essential to prevent their random re-incorporation into new RNA molecules, which could be detrimental to the cell. nih.gov

The metabolic fate of nucleosides can be meticulously studied in controlled cellular models. In vitro cell cultures and bacterial systems provide a simplified and manipulable environment to trace the pathways of nucleoside metabolism. acs.orgvu.lt For example, quantitative analysis of rRNA modifications in Escherichia coli has been achieved using stable isotope labeling coupled with mass spectrometry. acs.org This approach allows for the precise measurement of the relative abundance of modified residues in ribosomal subunits. acs.org

In bacterial systems, the enzymes responsible for the synthesis of 5-methyluridine in tRNA, such as TrmA, have been extensively studied. qmul.ac.ukmdpi.com The absence of this modification can lead to subtle growth defects, highlighting its importance for cellular fitness. oup.com The use of labeled 5-methyluridine in such systems would enable researchers to follow its incorporation into tRNA and study the downstream consequences of this modification.

Furthermore, cellular models are instrumental in identifying and characterizing the enzymes involved in the degradation of modified nucleosides. For instance, a screening strategy using an E. coli uracil auxotroph led to the identification of a novel nucleoside hydrolase, RK9NH, which is involved in the degradation of 2'-O-methyluridine. vu.lt This enzyme was also found to convert 5-fluorouridine (B13573) and its derivatives into the anticancer drug 5-fluorouracil (B62378), demonstrating the potential therapeutic applications of such research. vu.lt

The table below summarizes key enzymes involved in 5-methyluridine metabolism and their functions in different model systems.

| Enzyme | Function | Organism/System |

| TrmA/Trm2 | Synthesizes 5-methyluridine at position 54 of tRNA. mdpi.comoup.com | Bacteria and Eukarya |

| NUCLEOSIDE HYDROLASE 1 (NSH1) | Hydrolyzes 5-methyluridine to thymine and ribose. nih.govnih.gov | Arabidopsis thaliana |

| RK9NH | A nucleoside hydrolase that degrades 2'-O-methyluridine. vu.lt | Identified from a metagenomic library |

Investigation of RNA Turnover and Degradation Pathways

Research on RNA Modifications and Their Biological Functions

RNA modifications are chemical alterations to the standard four bases and are critical for the structure, function, and stability of RNA molecules. biorxiv.org 5-methyluridine (m5U) is a common and highly conserved modification found in various types of RNA. wikipedia.org

5-methyluridine, also known as ribothymidine, is a pyrimidine nucleoside that is the ribonucleoside counterpart to thymidine. wikipedia.org It is one of the most common modifications in cellular RNA and is almost universally found at position 54 in the T-arm of both eukaryotic and bacterial transfer RNA (tRNA). wikipedia.org

Studies have shown that the absence of m5U can lead to a modest destabilization of tRNAs. biorxiv.orgpnas.org The modification is also implicated in modulating the translocation of the ribosome during protein synthesis. biorxiv.orgpnas.org

The formation of 5-methyluridine in RNA is catalyzed by a family of enzymes known as RNA methyltransferases. medchemexpress.com In bacteria like E. coli, the enzyme responsible for creating m5U at position 54 in tRNA is TrmA. oup.com Its eukaryotic homolog is Trm2. mdpi.comoup.com These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor for the reaction. oup.com

TrmA and Trm2 belong to a family of methyltransferases that are crucial for cellular function. oup.com Interestingly, these enzymes have been shown to have a dual function, acting not only as methyltransferases but also as tRNA chaperones that aid in the proper folding of tRNA molecules. nih.govpnas.org This chaperone activity is independent of their catalytic activity. nih.gov This dual role likely contributes to cellular fitness by ensuring both the correct modification and the proper three-dimensional structure of tRNAs. nih.govpnas.org

The catalytic mechanism of these enzymes involves the formation of a covalent intermediate between a cysteine residue in the enzyme and the uracil base of the tRNA. oup.com The table below provides a summary of key RNA methyltransferases involved in 5-methyluridine synthesis.

| Enzyme | Organism | Substrate | Function |

| TrmA | E. coli | Uridine at position 54 of tRNA | Catalyzes the formation of 5-methyluridine; acts as a tRNA chaperone. oup.comnih.gov |

| Trm2 | S. cerevisiae (Yeast) | Uridine at position 54 of tRNA | Homolog of TrmA; catalyzes the formation of 5-methyluridine and acts as a tRNA chaperone. oup.comnih.gov |

| RlmC/RlmD | Gram-negative bacteria | Uridine in 23S rRNA | Catalyze the formation of 5-methyluridine at specific sites in ribosomal RNA. acs.org |

| RlmCD | Gram-positive bacteria | Uridine in 23S rRNA | A single enzyme that modifies two different sites in ribosomal RNA. acs.org |

Impact of 5-Methyluridine on Ribosome Function and Protein Synthesis

5-Methyluridine (m5U), particularly at position 54 of the T-loop in transfer RNA (tRNA), is a highly conserved modification across different domains of life. pnas.orgnih.gov While its presence is not essential for cell viability, research has uncovered its role as a critical modulator of ribosome function and protein synthesis. nih.govmdpi.com The primary impact of m5U54 is not on the rate of peptide bond formation itself but on the translocation step of the ribosome along the messenger RNA (mRNA). pnas.orgmdpi.com

Studies involving cells that lack the enzyme responsible for m5U54 formation (TrmA in E. coli and Trm2 in S. cerevisiae) have shown that these cells are less sensitive to antibiotics that inhibit ribosomal translocation, such as hygromycin B. pnas.orgnih.govresearchgate.net This suggests that m5U54 modulates the speed of ribosome translocation. pnas.orgbiorxiv.org In the absence of this modification, the ribosome can move along the mRNA even when challenged with translocation inhibitors. pnas.orgbiorxiv.org

The effects of m5U54 loss can vary depending on the organism and the specific tRNA molecule. In yeast, a lack of m5U54 results in a modest global increase in translation efficiency. mdpi.com Conversely, in E. coli, the consequences are more pronounced and context-dependent. The absence of m5U54 in tRNALys was found to increase the translation speed by approximately tenfold, whereas in tRNAPhe, it resulted in a tenfold decrease in translational fidelity. mdpi.com This highlights the modification's dual role in controlling both the speed and accuracy of protein synthesis. While m5U is also found in mRNA, its effect on the rate of amino acid addition is considered minor. pnas.orgbiorxiv.org

| Organism/System | Context | Observed Impact of m5U54 Absence | Reference |

|---|---|---|---|

| S. cerevisiae (Yeast) | Global Translation | Slight global increase in translation efficiency. | mdpi.com |

| E. coli | tRNALys | ~10-fold increase in translation speed. | mdpi.com |

| E. coli | tRNAPhe | ~10-fold loss of translation fidelity. | mdpi.com |

| In vitro translation | Presence of Hygromycin B | Desensitization to translocation inhibition, allowing translation to proceed. | pnas.orgnih.gov |

Investigation of RNA Modification Crosstalk and Interdependencies

The landscape of over 170 RNA modifications is not static; these chemical marks often influence each other in a phenomenon known as crosstalk. biorxiv.orgmdpi.com 5-Methyluridine is an active participant in this intricate network. Mass spectrometry analyses have revealed that cells unable to synthesize m5U exhibit altered modification patterns in their tRNA population, providing direct evidence of this interplay. pnas.orgnih.govbiorxiv.org

One example of this crosstalk is the influence of m5U54 on the formation of N1-methyladenosine at position 58 (m1A58) in tRNA, where the presence of m5U54 stimulates m1A58 methylation at low temperatures. researchgate.net There is also a well-documented interplay between m5U54 and pseudouridine (B1679824) at position 55 (Ψ55). The loss of one or both of these modifications in E. coli leads to codon-specific changes in protein synthesis, indicating a cooperative role in fine-tuning translation. mdpi.com

Chemical stressors can also reveal interdependencies. Treatment of human cells with the anticancer drug 5-fluorouracil (5-FU) inhibits the TRMT2A enzyme, causing a significant reduction in m5U levels. biorxiv.orgoup.com This primary effect triggers a cascade of changes, including the loss of 5-methyluridine-monophosphate (m5Um) and a corresponding increase in uridine-monophosphate (Um) in specific tRNAs like tRNALys(UUU). biorxiv.orgresearchgate.net Furthermore, the absence of m5U54 due to the knockdown of the TRMT2A enzyme can lead to the overexpression of the ribonuclease angiogenin (B13778026), which cleaves tRNA to produce tRNA-derived small RNAs (tsRNAs), linking m5U status to cellular stress response pathways. nih.gov

| Condition | Interacting Modification | Effect | Organism/System | Reference |

|---|---|---|---|---|

| Low Temperature | m1A58 | m5U54 stimulates the formation of m1A58. | tRNA | researchgate.net |

| 5-Fluorouracil (5-FU) Treatment | m5Um, Um | Loss of m5U leads to loss of m5Um and an increase in Um. | Human cells (tRNALys) | biorxiv.orgresearchgate.net |

| Genetic Knockout (trmAΔ/truBΔ) | Ψ55 | Combined loss of m5U54 and Ψ55 has codon-specific effects on translation. | E. coli | mdpi.com |

| TRMT2A Knockdown | (None - enzyme level) | m5U54 hypomethylation leads to angiogenin overexpression and tsRNA formation. | Human cells | nih.gov |

Probing Nucleic Acid-Protein Interactions and Dynamics

The formation of m5U is catalyzed by specific RNA methyltransferases, such as TrmA in bacteria and TRMT2A in humans, which must recognize and bind to their target RNA molecules with high specificity. medchemexpress.comresearchgate.net These enzymes primarily recognize the tertiary structure of the tRNA, specifically the T-loop. medchemexpress.com The catalytic process involves the enzyme binding to the tRNA and temporarily disrupting the hydrogen bonds between the T-loop and the D-loop to gain access to the uridine at position 54 for methylation. medchemexpress.com

Advanced techniques like Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq) have been developed to map these interactions genome-wide. oup.com Such studies have confirmed that the human TRMT2A enzyme's primary targets are indeed the uridines at position 54 of cytosolic tRNAs. researchgate.netoup.com Beyond catalysis, these enzymes also exhibit chaperone activity. TrmA, for instance, aids in the proper folding of tRNA, a function that is as important for cellular fitness as its methyltransferase activity. mdpi.comresearchgate.net Mutational analyses have identified key amino acid residues within the enzymes that are crucial for this interaction, such as phenylalanine and histidine residues in TrmA that bind to the tRNA elbow region. researchgate.net

| Interacting Protein | RNA Target | Function of Interaction | Reference |

|---|---|---|---|

| TrmA | tRNA (U54) | Catalyzes m5U54 formation; acts as a tRNA chaperone to facilitate folding. | mdpi.commedchemexpress.comresearchgate.net |

| TRMT2A (human) | Cytosolic tRNAs (U54) | Major human m5U methyltransferase; contributes to translation fidelity. | researchgate.netoup.comresearchgate.net |

| TRMT2B (human) | Mitochondrial tRNAs (U54) and 12S rRNA | Catalyzes m5U formation in mitochondrial RNAs. | researchgate.nettandfonline.com |

Studies on Oxidative Damage to Nucleic Acids and Deuterium-Mediated Protection

Nucleic acids are vulnerable to damage from reactive oxygen species (ROS), a process implicated in aging and various diseases. frontiersin.org This damage often involves the abstraction of a hydrogen atom from a C-H bond, leading to strand breaks or base modifications. nih.govnih.gov While guanosine (B1672433) is the most easily oxidized RNA base, all nucleosides, including uridine and its derivatives, are susceptible to oxidative attack. frontiersin.org For instance, oxidative stress can trigger the downregulation of the TRMT2A enzyme, leading to reduced m5U levels and subsequent stress responses. nih.gov

A key strategy to protect against this damage involves the use of deuterium, a stable isotope of hydrogen. Replacing a hydrogen atom with a deuterium atom (D) results in a C-D bond that is significantly stronger and harder to break than a C-H bond. nih.gov This "kinetic isotope effect" forms the basis of deuterium-mediated protection.

Incorporating deuterated nucleosides, such as 5-Methyl Uridine-d4, into RNA can render the molecule more resistant to oxidative degradation. The "d4" designation implies that four hydrogen atoms have been replaced by deuterium. In 5-methyluridine, the most likely sites for this substitution are the three hydrogens on the C5-methyl group and a hydrogen on the ribose sugar, as these are common sites of H-abstraction by ROS. nih.govacs.org

Studies have demonstrated that cells incorporating deuterated nucleosides into their genome are better protected against oxidative damage induced by agents like hydrogen peroxide. nih.govnih.gov Similarly, deuterated polyunsaturated fatty acids have been shown to be highly resistant to lipid peroxidation, a process also initiated by H-abstraction. capes.gov.brmdpi.com Therefore, this compound serves as a valuable research tool for studying the mechanisms of oxidative damage to RNA and as a potential component for creating more stable, damage-resistant RNA molecules for therapeutic applications. scienceopen.com

| Parameter | C-H Bond (e.g., in Uridine) | C-D Bond (e.g., in Uridine-d4) | Consequence |

|---|---|---|---|

| Bond Energy | Lower | Higher | More energy is required to break the C-D bond. |

| Vibrational Frequency | Higher | Lower | The heavier deuterium atom slows the bond's vibration. |

| Susceptibility to H-Abstraction | Higher | Lower | The rate of cleavage by ROS is significantly reduced. |

| Resulting Molecular Stability | Less stable under oxidative stress | More stable under oxidative stress | Deuterium substitution confers protection against oxidative damage. nih.govnih.gov |

Methodological Considerations and Future Directions

Optimization of Deuterium (B1214612) Labeling Strategies for Specific Research Goals

The strategic placement and number of deuterium atoms within a molecule like 5-methyluridine (B1664183) are paramount for achieving specific research objectives. The optimization of these labeling strategies is an ongoing area of research, aiming to enhance the precision and scope of studies involving deuterated nucleosides.

For instance, selective deuteration can significantly simplify complex Nuclear Magnetic Resonance (NMR) spectra of large biomolecules like DNA and RNA. By replacing specific protons with deuterium, researchers can eliminate certain signals, thereby reducing spectral overlap and facilitating the analysis of otherwise crowded regions of the spectrum. nih.govgoogle.com This "NMR window" allows for a more detailed investigation of molecular structure and dynamics. google.com The development of robust synthetic methods for stereoselective deuterium substitution is crucial for these applications, enabling the preparation of nucleosides with deuterium at specific positions in the sugar ring. nih.gov

Furthermore, the level of deuterium incorporation can be tailored for different analytical purposes. While high levels of deuteration (approaching 98%) are often desirable for NMR studies to effectively suppress proton resonances, lower, controlled levels of deuteration can be advantageous in other contexts. google.comgoogle.com For example, in quantitative mass spectrometry, the addition of a known quantity of a deuterated standard to a biological sample allows for accurate quantification by correcting for variations in analyte extraction efficiency. rsc.org The synthesis of nucleosides with varying degrees of deuteration, from low percentages up to 98%, allows for a systematic investigation of the biochemical and biological effects of isotopic substitution. google.com

Future advancements in this area will likely focus on developing more economical and efficient methods for producing selectively and extensively deuterated nucleosides. This includes exploring novel microbial strains and affordable carbon sources for biosynthetic production, as well as refining chemical synthesis routes. rsc.org

Integration of 5-Methyl Uridine-d4 into Multi-Omics Research Workflows

The advent of "multi-omics" approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), presents a significant opportunity for the application of deuterated compounds like 5-Methyluridine-d4. Integrating stable isotope labeling into these complex workflows can provide a more dynamic and comprehensive understanding of cellular processes.

In the context of genomics and transcriptomics, 5-Methyluridine-d4 can be used to trace the synthesis and turnover of DNA and RNA. By introducing the labeled nucleoside to cells or organisms, researchers can monitor the rate of new nucleic acid synthesis, providing insights into processes like cell proliferation and gene expression. plos.org This is particularly valuable in studying the dynamics of the immune system and the turnover of various cell populations. plos.org

Metabolomics, the study of small molecule metabolites, can also be significantly enhanced by the use of deuterated precursors. By tracking the metabolic fate of 5-Methyluridine-d4, researchers can elucidate the pathways involved in its metabolism and incorporation into larger biomolecules. The integration of data from metabolomics with genomics and proteomics can help to build a more complete picture of how genetic information is translated into cellular function. mdpi.comcore.ac.uk

Future directions in this area will likely involve the development of more sophisticated bioinformatics tools and statistical methods for the integrated analysis of multi-omics data. mdpi.com The goal is to move beyond reporting standalone results from different omics platforms to a truly integrated analysis that can identify key drivers and pathways bridging different biological layers. mdpi.comsubstack.comnih.gov The use of deuterated compounds like 5-Methyluridine-d4 will be instrumental in adding a temporal and dynamic dimension to these integrated studies.

Development of New Analytical Techniques for Deuterated Biomolecules

The analysis of deuterated biomolecules relies on a suite of powerful analytical techniques, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent. ansto.gov.au The continuous development of these techniques is crucial for maximizing the information that can be obtained from studies using compounds like 5-Methyluridine-d4.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. nih.govlongdom.org While traditionally focused on proteins, the principles of HDX-MS can be extended to nucleic acids. The shift in mass due to deuterium incorporation provides information about the extent of solvent exposure of different parts of the molecule. longdom.org Advances in top-down HDX-MS, which analyzes intact proteins, and the combination of HDX-MS with other structural biology techniques like NMR and X-ray crystallography, offer a more comprehensive view of biomolecular structure and dynamics. longdom.org

In NMR spectroscopy, selective deuteration has been instrumental in overcoming the challenges associated with studying large RNA molecules. nih.govacs.org By perdeuterating the ribose component of nucleotides, researchers can significantly reduce the relaxation rates of protons attached to the nucleobases, leading to sharper signals and enabling the study of much larger RNA structures. acs.org The development of new pulse sequences and labeling schemes continues to push the size limits of RNA that can be studied by NMR.

Future developments will likely focus on improving the sensitivity and resolution of these analytical techniques. This includes the development of novel ionization methods and mass analyzers for MS, as well as higher field magnets and more sophisticated probes for NMR. Additionally, the development of new chromatographic methods for the separation and purification of deuterated biomolecules will be essential for ensuring the quality of analytical data. rsc.org

Computational Modeling and Simulation Complementing Deuteration Studies

Computational modeling and simulation are becoming increasingly indispensable tools in the interpretation of experimental data from deuteration studies. These in silico approaches can provide a theoretical framework for understanding the effects of deuterium substitution on molecular structure and dynamics, and can help in the design of new experiments.

For instance, computational models can be used to predict the conformational preferences of nucleosides and how these are influenced by chemical modifications, including deuterium labeling. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the electronic structure and bonding within a molecule, helping to explain the observed effects of deuteration on its properties. researchgate.net

In the context of HDX-MS, computational modeling can be used to generate structural models that are consistent with the experimental data. By converting HDX data into distance restraints, researchers can filter the results of docking simulations to identify the most likely structures of protein-ligand or protein-protein complexes. acs.org Molecular dynamics simulations can also be used in conjunction with HDX-MS to study the conformational changes of proteins and other biomolecules in response to various stimuli. acs.org

Future directions in this area will involve the development of more accurate and efficient computational methods. This includes the improvement of force fields used in molecular dynamics simulations to better account for the effects of deuterium substitution, and the development of new algorithms for integrating experimental data from multiple sources into a single, coherent model. The combination of experimental deuteration studies with advanced computational modeling will be a powerful approach for elucidating the complex relationship between the structure, dynamics, and function of biomolecules.

Expanding the Repertoire of Selectively Deuterated Nucleosides for Targeted Research

While 5-Methyluridine-d4 is a valuable research tool, there is a growing need to expand the library of selectively deuterated nucleosides to address a wider range of biological questions. The ability to introduce deuterium at specific positions in both the sugar and base moieties of purine (B94841) and pyrimidine (B1678525) nucleosides would provide researchers with a more versatile toolkit for probing molecular structure and function.

The synthesis of nucleosides with deuterium at specific positions in the deoxyribose ring has been a significant area of research, enabling detailed NMR studies of DNA dynamics. researchgate.net Similarly, methods have been developed for the base-selective deuteration of nucleosides, allowing for the incorporation of deuterium into the purine and pyrimidine rings. clockss.orgmdpi.com These methods often utilize catalytic H-D exchange reactions, providing a convenient route for the post-synthetic incorporation of deuterium. clockss.org

Future efforts in this area will focus on the development of synthetic strategies to produce a comprehensive set of selectively deuterated purine and pyrimidine nucleosides, including both ribonucleosides and deoxyribonucleosides. tandfonline.comgoogle.com This will involve the exploration of new catalysts and reaction conditions for selective H-D exchange, as well as the development of enzymatic methods for the synthesis of deuterated nucleotides. scienceopen.com The availability of this expanded repertoire of deuterated probes will undoubtedly open up new avenues of research in nucleic acid chemistry and biology.

Q & A

Q. How to integrate this compound into oligonucleotide design for CRISPR/Cas9 delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.